N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a unique combination of furan and thiophene rings
Mechanism of Action
Target of action
The primary targets of a compound are usually proteins or enzymes in the body that the compound interacts with. For example, a compound might target a specific enzyme involved in a metabolic pathway .
Mode of action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein or enzyme, which could inhibit its function or enhance it .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in lipid synthesis, it could affect the production of lipids in the cell .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted in the body (ADME). Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can affect its pharmacokinetics .
Result of action
The result of action refers to the molecular and cellular effects of the compound’s action. This could include changes in cellular metabolism, gene expression, or cell signaling .
Action environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a coupling reaction of furan derivatives. This step often employs palladium-catalyzed cross-coupling reactions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the bifuran derivative with chlorosulfonic acid, followed by amination with an appropriate amine.
Chlorination of the Thiophene Ring: The thiophene ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted sulfonamides.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A furan derivative used in polymer synthesis.
Thiophene-2-sulfonamide: A simpler sulfonamide with a thiophene ring.
Bifuran Derivatives: Compounds containing bifuran structures with various functional groups.
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide is unique due to its combination of bifuran and thiophene rings, along with the presence of a sulfonamide group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-[[5-(furan-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S2/c14-12-3-4-13(20-12)21(16,17)15-7-10-1-2-11(19-10)9-5-6-18-8-9/h1-6,8,15H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYISJQHZBQOLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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